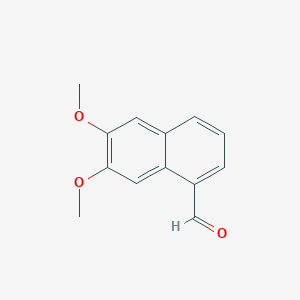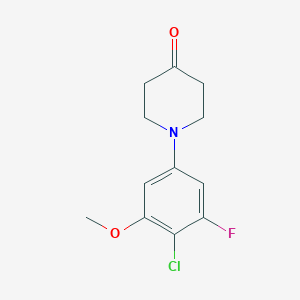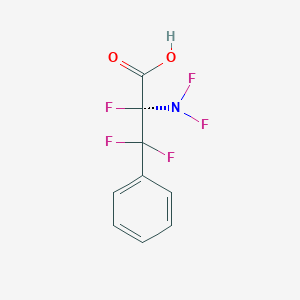
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluoro-L-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine It is characterized by the presence of five fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoro-L-Phenylalanine can be synthesized through several methodsThis can be achieved using fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions .
Industrial Production Methods
Industrial production of Pentafluoro-L-Phenylalanine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentafluoro-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Pentafluoro-L-Phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Pentafluoro-L-Phenylalanine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways . These interactions can lead to changes in protein conformation and activity, which are crucial for its biological and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Phenylalanines: Compounds such as α-fluorophenylalanine and β,β-difluorophenylalanine share similarities with Pentafluoro-L-Phenylalanine in terms of their fluorine content and chemical properties.
Non-Fluorinated Phenylalanines: Standard phenylalanine and its derivatives without fluorine atoms serve as a basis for comparison to highlight the unique properties imparted by fluorination.
Uniqueness
Pentafluoro-L-Phenylalanine is unique due to the presence of five fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H6F5NO2 |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11,6-4-2-1-3-5-6)9(12,7(16)17)15(13)14/h1-5H,(H,16,17)/t9-/m1/s1 |
InChI Key |
DCFKXZLPYWKPIA-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C([C@@](C(=O)O)(N(F)F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)(N(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


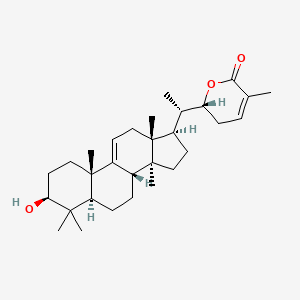
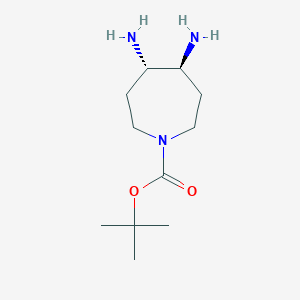
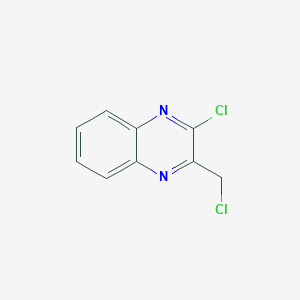
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
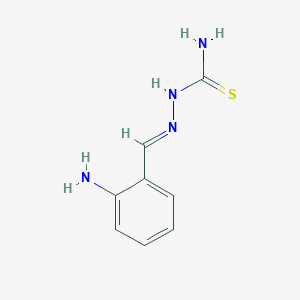
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
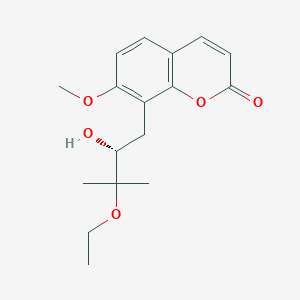
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
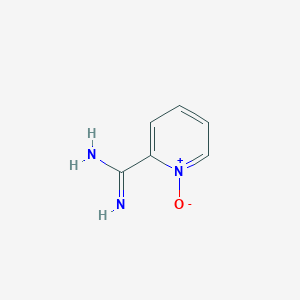

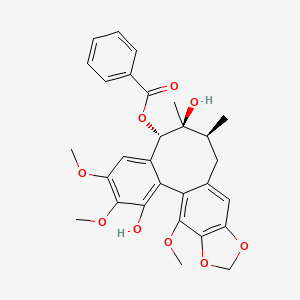
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
